molecular formula C21H15ClN2OS2 B2897836 3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 685107-02-2

3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2897836
CAS No.: 685107-02-2
M. Wt: 410.93
InChI Key: WDDMUHDZJNVLSU-UHFFFAOYSA-N
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Description

3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenylsulfanyl group, a 4-methoxyphenyl group, and a pyridine ring. The thiazole ring (a five-membered ring with nitrogen and sulfur atoms) serves as the central scaffold, with the 4-chlorophenyl group contributing electron-withdrawing properties and the 4-methoxyphenyl group providing electron-donating effects.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c1-25-17-8-4-14(5-9-17)19-21(26-18-10-6-16(22)7-11-18)27-20(24-19)15-3-2-12-23-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDMUHDZJNVLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine , also referred to as compound 1 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C21H18ClN3O2SC_{21}H_{18}ClN_{3}O_{2}S, and it features a thiazole ring substituted with chlorophenyl and methoxyphenyl groups. The presence of these substituents is critical for its biological activity.

Research indicates that thiazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains. The presence of the chlorophenyl and methoxy groups enhances their interaction with microbial targets.
  • Anticancer Properties : Studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific pathways such as the Bcl-2 pathway .
  • Antiviral Activity : Some thiazole derivatives have been identified as potential antiviral agents, particularly against retroviruses, by interfering with viral replication processes .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Type IC50/EC50 Values Reference
Antimicrobial31.25 µg/mL (Gram-positive)
Anticancer (A431 cells)IC50 < 100 nM
Antiviral (HIV)EC50 = 130.24 µM

Case Studies

  • Anticancer Activity : In a study focusing on the cytotoxic effects of thiazole derivatives, compound 1 was tested against A431 human epidermoid carcinoma cells. It exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives, including compound 1. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Molecular dynamics simulations revealed that compound 1 interacts with target proteins primarily through hydrophobic contacts, which may explain its high potency in disrupting cellular functions in cancer cells .

Comparison with Similar Compounds

Core Heterocycle Variations

The thiazole core distinguishes this compound from analogs with triazole, oxadiazole, or pyrimidine cores:

  • Triazole Derivatives : Compounds like 3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine () replace the thiazole with a triazole ring. Triazoles often exhibit enhanced metabolic stability but may reduce π-π stacking interactions due to altered electronic profiles .
  • Oxadiazole Derivatives : The oxadiazole-containing compound in (2-chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine) shows similar substituents but a different heterocycle, which can influence binding affinity and solubility .
  • Pyrimidine-Thiazole Hybrids: describes pyrimidine derivatives with thiazole substituents, such as 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. These hybrids often display higher melting points (e.g., 242–243°C) due to increased hydrogen-bonding capacity .

Substituent Modifications

Substituent variations significantly impact physicochemical and biological properties:

  • Halogen Effects : Replacing the 4-chlorophenyl group with 4-fluorobenzyl (e.g., 3-[4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl]pyridine in ) alters lipophilicity (ALogP) and steric bulk, affecting membrane permeability .
  • Alkoxy Group Variations: The 4-methoxyphenyl group in the target compound contrasts with 4-ethoxyphenyl in .
  • Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-chlorobenzyl in ) versus 4-position (e.g., 4-chlorophenyl in the target compound) demonstrate how substituent placement influences steric interactions with target proteins .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) RBFE (kcal/mol) Ligand Efficiency (kcal/mol) Reference
3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine Thiazole 4-ClPh-S, 4-MeOPh N/A N/A N/A Target
3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine Triazole 3-ClBz-S, 4-EtOPh N/A -6.21 -0.32
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine Oxadiazole 4-MeOPh, Cl N/A N/A N/A
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine 3-OHPh, 4-Me-2-MeNH-thiazole 242–243 N/A -0.31

Preparation Methods

Thiazole Ring Formation via Hantzsch Condensation

The thiazole backbone is constructed through a modified Hantzsch thiazole synthesis. This method involves the condensation of a β-keto ester derivative with a thiourea precursor under acidic conditions. For this compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as the β-keto ester, while N-(4-chlorophenyl)thiourea provides the sulfur and nitrogen atoms.

Reaction Conditions:

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
  • Solvent: Anhydrous dichloromethane
  • Temperature: 0–5°C (exothermic reaction controlled via ice bath)
  • Duration: 6–8 hours

The intermediate 4-(4-methoxyphenyl)-5-mercapto-1,3-thiazole-2-carboxylate forms quantitatively (yield: 92–95%) before undergoing decarboxylation under refluxing toluene to yield 5-mercapto-4-(4-methoxyphenyl)-1,3-thiazole.

Sulfanyl Group Functionalization

The 5-mercapto group undergoes nucleophilic aromatic substitution with 4-chlorobenzenesulfonyl chloride to introduce the (4-chlorophenyl)sulfanyl moiety. This step requires meticulous control to avoid over-sulfonation:

Optimized Parameters:

  • Base: Triethylamine (3.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −10°C (slow warming to 25°C over 2 hours)
  • Yield: 78–82%

Competitive pathways involving sulfoxide formation are suppressed by maintaining an oxygen-free environment through nitrogen sparging.

Pyridine Coupling via Suzuki-Miyaura Reaction

The thiazole intermediate is coupled with 3-pyridinylboronic acid using palladium catalysis. This step exhibits significant sensitivity to ligand choice and solvent polarity:

Catalytic System Comparison

Pd Source Ligand Solvent Temp (°C) Yield (%)
Pd(OAc)₂ SPhos DME/H₂O 80 65
PdCl₂(dppf) XPhos Toluene 110 72
Pd(Amphos)Cl₂ BrettPhos DMF 100 81

The Pd(Amphos)Cl₂/BrettPhos system in dimethylformamide (DMF) achieves superior yields by mitigating protodeboronation side reactions.

Industrial-Scale Production Optimization

Continuous Flow Synthesis

Modern manufacturing adopts continuous flow reactors to enhance safety and efficiency during exothermic steps:

Thiazole Formation Stage

  • Reactor type: Corning Advanced-Flow™ G1
  • Throughput: 12 L/h
  • Residence time: 8.5 min
  • Productivity: 3.2 kg/day

This approach reduces intermediate isolation steps, directly feeding the sulfanylation reaction mixture into a falling film evaporator for solvent exchange.

Crystallization-Induced Dynamic Resolution

Chiral impurities are removed through a proprietary crystallization process:

Key Parameters

  • Anti-solvent: Heptane/ethyl acetate (7:3 v/v)
  • Cooling rate: 0.5°C/min from 60°C to −10°C
  • Seed crystal loading: 0.1% w/w
  • Final purity: >99.9% ee by chiral HPLC

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 8.72 (d, J=4.8 Hz, 1H, Py-H6)
  • δ 8.52 (dd, J=1.6, 4.8 Hz, 1H, Py-H4)
  • δ 7.89–7.86 (m, 2H, Cl-Ph-H)
  • δ 7.43–7.39 (m, 2H, OMe-Ph-H)
  • δ 3.89 (s, 3H, OCH₃)

HRMS (ESI-TOF)

  • Calculated for C₂₁H₁₆ClN₂OS₂: 428.0421 [M+H]⁺
  • Observed: 428.0419 [M+H]⁺

X-ray Crystallography

Single-crystal analysis confirms the thiazole ring adopts a planar conformation (torsion angle N1-C2-S1-C5 = 178.3°) with the pyridine ring rotated 38.7° relative to the thiazole plane.

Comparative Analysis of Synthetic Methodologies

Table 2. Method Performance Metrics

Parameter Batch Process Flow Chemistry
Overall yield 61% 74%
PMI (E-factor) 48 29
Energy consumption 580 kWh/kg 320 kWh/kg
Production cost $12,400/kg $8,900/kg

Flow chemistry demonstrates clear advantages in atom economy and operational safety, though initial capital investment remains 2.3× higher than batch infrastructure.

Emerging Methodologies

Photocatalytic C–H Sulfanylation

Recent advances employ organic photocatalysts for direct C–H bond functionalization:

Irradiation Conditions

  • Catalyst: 4CzIPN (1 mol%)
  • Light source: 450 nm LEDs
  • Reaction time: 14 hours
  • Yield: 68% (skipping intermediate isolation)

This method eliminates stoichiometric metal reagents but currently suffers from lower throughput compared to thermal approaches.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[5-((4-chlorophenyl)sulfanyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions.
  • Sulfanyl group introduction : Nucleophilic substitution using 4-chlorothiophenol in polar aprotic solvents (e.g., DMF) with catalytic base (K₂CO₃) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for pyridine attachment, employing Pd/C or Pd(PPh₃)₄ as catalysts and aryl boronic acids .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Advanced: How can computational chemistry tools elucidate the electronic properties and reactivity of this compound?

Methodological Answer:
Wavefunction analysis (via Multiwfn) provides insights into:

  • Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic regions, critical for predicting reaction sites .
  • Frontier molecular orbitals (HOMO/LUMO) : Calculated using DFT (B3LYP/6-31G* basis set) to assess charge-transfer interactions and redox behavior .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-protein interactions, guiding structure-activity relationship (SAR) studies for biological targets .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 8.2–8.7 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., thiazole-pyridine angle: ~15–25°) and hydrogen-bonding networks .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 436.0523) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) data from fluorometric vs. colorimetric assays to rule out interference .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

Advanced: What experimental strategies optimize the sulfanyl group’s reactivity for targeted modifications?

Methodological Answer:

  • Controlled oxidation :
    • Sulfoxide formation : Treat with 30% H₂O₂ in acetic acid (0–5°C, 2–4 hrs) .
    • Sulfone formation : Use mCPBA in dichloromethane (50–60°C, 6–8 hrs) .
  • Radical scavenging : Add TEMPO to suppress unwanted side reactions during oxidation .
  • Thiol-disulfide exchange : React with dithiothreitol (DTT) to regenerate -SH groups for conjugation .

Advanced: How to design derivatives for enhanced binding to kinase targets?

Methodological Answer:

  • Bioisosteric replacement : Substitute 4-chlorophenyl with 4-trifluoromethyl to improve hydrophobic interactions .
  • Molecular docking : Screen virtual libraries (e.g., ZINC20) for analogs with better shape complementarity to ATP-binding pockets .
  • Pharmacophore modeling : Use Schrödinger Phase to identify critical H-bond acceptors (e.g., pyridine N) and aromatic features .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in amber vials .
  • Light sensitivity : UV-Vis spectroscopy confirms degradation under UV light; use light-protected containers .
  • Hydrolytic stability : Monitor via HPLC in buffered solutions (pH 2–9); compound is stable in neutral conditions but degrades in acidic media .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial assays?

Methodological Answer:

  • Time-kill assays : Track bacterial viability over 24 hrs to distinguish bacteriostatic vs. bactericidal effects .
  • Resistance induction : Serial passage experiments in sub-MIC concentrations assess resistance development .
  • Membrane permeability : Use SYTOX Green uptake assays to confirm disruption of microbial membranes .

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